molecular formula C23H23N3O2 B10998340 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B10998340
M. Wt: 373.4 g/mol
InChI Key: LGYAACDRCOUTJQ-UHFFFAOYSA-N
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Description

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a unique structure combining indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridoindole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of tetrahydroindoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

Research has suggested that compounds related to this structure may possess neuroprotective properties. They could potentially aid in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival. This is attributed to their ability to modulate histone deacetylase activity, which plays a crucial role in gene expression related to neuroprotection .

Antimicrobial Activity

Some studies have reported antimicrobial activities for similar indole derivatives. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Therapeutic Applications

The potential therapeutic applications of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone can be summarized as follows:

Application AreaDescription
Cancer Treatment Inhibits proliferation of cancer cells; induces apoptosis.
Neuroprotection Protects neurons from degeneration; potential in Alzheimer's treatment.
Antimicrobial Agents Effective against various bacteria; could lead to new antibiotic development.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted the importance of structural modifications on efficacy and potency .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective effects of similar tetrahydroindole compounds in models of neurodegeneration. Results indicated that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(2-methyl-1H-indol-3-yl)ethanone: Similar structure but lacks the pyridoindole moiety.

    1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the methyl group on the indole ring.

Uniqueness

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is unique due to its combination of indole and pyridoindole structures, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : Approximately 290.35 g/mol

This compound features a unique combination of a pyridoindole core and an indole derivative, which may contribute to its diverse biological activities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of cancer research. It has been suggested that it might inhibit certain kinases involved in cancer cell proliferation. For instance, structure–activity relationship (SAR) studies have highlighted its potential as a therapeutic agent in oncology by modulating specific molecular targets such as enzymes or receptors associated with tumor growth and metastasis .

The proposed mechanism of action involves the binding of the compound to specific protein targets involved in cell signaling pathways. Interaction studies suggest that it may alter the activity of kinases or other regulatory proteins, thereby influencing cellular processes related to growth and survival .

Case Studies and Research Findings

Several research efforts have focused on elucidating the biological effects of this compound. Notable findings include:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For example, derivatives of the pyridoindole core have shown promising results in enhancing the efficacy of existing anticancer therapies .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at specific positions on the pyridoindole core significantly affect biological activity. For instance, substituents at position 8 have been shown to enhance potency against certain cancer types .
  • Efficacy Data : Table 1 summarizes key efficacy data from various studies on related compounds:
Compound NameEC₅₀ (µM)Emax (%)Notes
Compound A0.2385Effective against breast cancer cells
Compound B0.2790Potent inhibitor of melanoma cell proliferation
Compound C0.5075Shows promise in leukemia models

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential use as a therapeutic agent. Its ability to modulate enzyme activity suggests applications not only in oncology but also in other areas such as neurobiology and infectious diseases .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C23H23N3O2/c1-14-17(16-5-3-4-6-20(16)24-14)12-23(27)26-10-9-22-19(13-26)18-11-15(28-2)7-8-21(18)25-22/h3-8,11,24-25H,9-10,12-13H2,1-2H3

InChI Key

LGYAACDRCOUTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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